
(S)-N-(1-phenylethyl)acetamide
Overview
Description
(S)-N-(1-phenylethyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a chiral center bearing a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-phenylethyl)acetamide typically involves the reaction of (S)-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products formed during the reaction. The general reaction scheme is as follows:
(S)-1-phenylethylamine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or resolution techniques may be employed to ensure the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
(S)-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-phenylethyl)acetamide: The enantiomer of (S)-N-(1-phenylethyl)acetamide, with similar chemical properties but different biological activity.
N-phenylethylacetamide: Lacks the chiral center, resulting in different stereochemical properties.
1-phenylethylamine: The precursor to this compound, with different functional groups and reactivity.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-N-(1-phenylethyl)acetamide?
- Methodological Answer : The compound is typically synthesized via acylation of (S)-1-phenylethylamine using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine). Alternative routes include catalytic coupling of carboxylic acids or esters with amines. For example, iron-catalyzed reactions between phenyl esters and (S)-1-phenylethan-1-amine achieve high stereoselectivity . Acyl azide intermediates, such as (R)-2-azido-N-(1-phenylethyl)acetamide, can also be cyclized with alkynes via Cu2O/charcoal catalysis to form triazole derivatives .
Q. How is this compound characterized after synthesis?
- Methodological Answer : Characterization relies on 1H NMR (400 MHz, CDCl3: δ 7.39–7.19 ppm for aromatic protons, 5.10 ppm for the methine proton) and 13C NMR (169.76 ppm for the carbonyl group) . X-ray crystallography confirms stereochemistry, as demonstrated in studies resolving (S)-2-methoxy-2-phenyl-N-((S)-1-phenylethyl)acetamide . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., 1658 cm⁻¹ for amide C=O) further validate purity .
Q. What are the primary pharmacological applications of this compound derivatives?
- Methodological Answer : Derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs exhibit anti-inflammatory and analgesic properties. Halogenated phenoxy groups enhance anti-inflammatory activity, while nitro substituents improve anticancer potential. These effects are evaluated via in vitro COX-2 inhibition assays and in vivo rodent models .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized?
- Methodological Answer : Iron-catalyzed dynamic kinetic resolution enables enantiomerically pure synthesis. For example, reacting (S)-2-methoxy-2-phenylacetate with (S)-1-phenylethan-1-amine under FeCl3 catalysis yields this compound derivatives with >99% enantiomeric excess (ee). X-ray diffraction confirms retention of configuration . Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers .
Q. How do structural modifications influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., -NO2) on the phenoxy moiety enhance anticancer activity.
- Halogen substituents (e.g., -Cl) improve anti-inflammatory potency by stabilizing ligand-receptor interactions.
- Steric effects from bulky groups (e.g., 2,6-dimethylphenoxy) reduce metabolic degradation.
These insights are derived from molecular docking simulations and comparative IC50 assays .
Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?
- Methodological Answer : Discrepancies between NMR predictions and experimental data are resolved via:
- X-ray crystallography : Directly determines absolute configuration (e.g., confirming (S)-stereochemistry in 4bh and 4br derivatives) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with hexane-isopropanol mobile phases.
- Circular dichroism (CD) : Correlates optical activity with computational models .
Q. How are this compound derivatives utilized in click chemistry applications?
- Methodological Answer : The compound serves as a precursor for 1,2,3-triazole synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, (R)-2-azido-N-(1-phenylethyl)acetamide reacts with phenylacetylene under Cu2O/charcoal catalysis to yield triazole derivatives with 89% efficiency. This method is robust for generating libraries of bioactive analogs .
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940776 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19144-86-6 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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